MitoEbselen-2

Description

Chemical Identity and Nomenclature

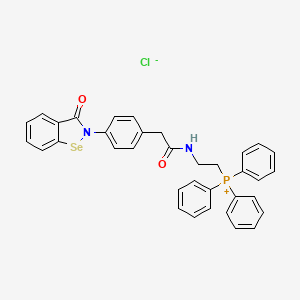

This compound is systematically named as 2-[[2-[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]acetyl]amino]ethyl-triphenyl-phosphonium chloride, reflecting its complex molecular architecture that incorporates both the benzoselenazol core characteristic of ebselen derivatives and a triphenylphosphonium targeting moiety. The compound is also known by the alternative designation MitoPeroxidase-2, which emphasizes its functional role as a peroxidase mimetic specifically designed for mitochondrial localization. This dual nomenclature system reflects both the structural heritage of the compound, derived from the parent ebselen molecule, and its intended biological function as a mitochondria-targeted enzyme mimetic.

The Chemical Abstracts Service registry number for this compound is 1638973-78-0, providing a unique identifier for this specific molecular entity. The compound's systematic name reveals the sophisticated molecular engineering that underlies its design, incorporating a benzoselenazol pharmacophore linked through a phenylacetyl spacer to an ethylamine chain that terminates in a triphenylphosphonium cation. This naming convention follows standard chemical nomenclature principles while clearly indicating the presence of the key functional groups responsible for both antioxidant activity and mitochondrial targeting.

| Property | Value |

|---|---|

| Systematic Name | 2-[[2-[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]acetyl]amino]ethyl-triphenyl-phosphonium chloride |

| Alternative Name | MitoPeroxidase-2 |

| Chemical Abstracts Service Number | 1638973-78-0 |

| Molecular Formula | C₃₅H₃₀ClN₂O₂PSe |

| Molecular Weight | 656.01 g/mol |

Historical Development and Rationale for Mitochondrial Targeting

The development of this compound emerged from a fundamental understanding that ionizing radiation triggers mitochondrial overproduction of hydrogen peroxide and accumulation of lipid hydroperoxides, leading to the induction of apoptotic and necroptotic cell death pathways. This recognition prompted researchers to explore targeted delivery of antioxidant compounds specifically to mitochondrial compartments, where reactive oxygen species generation poses the greatest threat to cellular viability. The historical context for this development lies in the established efficacy of ebselen as a glutathione peroxidase mimetic, combined with growing awareness that effective radioprotection requires sufficient antioxidant concentrations at the precise sites where oxidative damage occurs.

The rationale for mitochondrial targeting was further strengthened by observations that ebselen, while effective as an antioxidant, accumulates primarily in the endoplasmic reticulum rather than in mitochondria. This subcellular distribution pattern limited the compound's effectiveness in protecting against mitochondria-specific oxidative damage, particularly that induced by ionizing radiation exposure. The development team recognized that achieving millimolar concentrations of antioxidant compounds within mitochondrial compartments would be critical for providing meaningful protection against radiation-induced oxidative stress.

The triphenylphosphonium targeting strategy employed in this compound represents a well-established approach for directing small molecules to mitochondria, based on the principle that lipophilic cations accumulate preferentially in compartments with negative membrane potentials. This targeting mechanism takes advantage of the substantial electrochemical gradient across the inner mitochondrial membrane, which drives the selective accumulation of positively charged molecules bearing appropriate lipophilic characteristics. The successful application of this targeting strategy in this compound development demonstrates the potential for rational drug design approaches that combine established pharmacophores with sophisticated delivery mechanisms.

Structural Relationship to Glutathione Peroxidase Mimetics

This compound maintains the essential benzoselenazol pharmacophore that defines the ebselen class of glutathione peroxidase mimetics, while incorporating structural modifications designed to enhance mitochondrial targeting and optimize antioxidant activity. The compound's relationship to glutathione peroxidase mimetics is fundamentally rooted in the presence of the 3-oxo-1,2-benzoselenazol core structure, which provides the selenium center necessary for peroxidase-like catalytic activity. This structural element enables the compound to catalyze the reduction of hydroperoxides using thiol cofactors, mimicking the essential function of the natural selenoenzyme glutathione peroxidase.

The ebselen parent compound, 2-phenyl-1,2-benzisoselenazol-3(2H)-one, has been extensively studied as a glutathione peroxidase mimic, demonstrating the ability to reduce various hydroperoxides including hydrogen peroxide, organic hydroperoxides, and membrane-bound phospholipid hydroperoxides. This compound preserves this fundamental catalytic capability while addressing the limitations associated with subcellular localization and targeting specificity. The structural modifications incorporated into this compound represent a sophisticated approach to enhancing the therapeutic potential of glutathione peroxidase mimetics through targeted delivery.

The mechanistic relationship between this compound and natural glutathione peroxidase involves the formation of selenenyl sulfide intermediates during the catalytic cycle, similar to the selenium-sulfur chemistry that characterizes the natural enzyme. The compound undergoes reduction to form a selenol intermediate, which subsequently reacts with hydroperoxide substrates to regenerate the parent compound while producing water and the corresponding alcohol. This catalytic mechanism allows this compound to function as a true enzyme mimetic rather than a stoichiometric antioxidant, providing sustained protection against oxidative damage.

| Structural Feature | Function | Relationship to Glutathione Peroxidase |

|---|---|---|

| Benzoselenazol Core | Catalytic Center | Mimics selenium active site of natural enzyme |

| Phenylacetyl Linker | Structural Spacer | Maintains catalytic activity while enabling targeting |

| Triphenylphosphonium Group | Mitochondrial Targeting | Directs enzyme mimic to site of reactive oxygen species generation |

| Selenium Center | Redox-Active Site | Enables peroxidase-like catalytic mechanism |

The development of this compound represents a significant advancement in the field of glutathione peroxidase mimetics, demonstrating how rational drug design can enhance the therapeutic potential of established pharmacophores through targeted delivery strategies. The compound's ability to maintain catalytic efficiency while achieving selective mitochondrial localization positions it as a promising candidate for applications requiring protection against organelle-specific oxidative damage, particularly in the context of radiation exposure and associated pathological conditions.

Properties

Molecular Formula |

C35H30ClN2O2PSe |

|---|---|

Molecular Weight |

656.0 g/mol |

IUPAC Name |

2-[[2-[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]acetyl]amino]ethyl-triphenylphosphanium chloride |

InChI |

InChI=1S/C35H29N2O2PSe.ClH/c38-34(26-27-20-22-28(23-21-27)37-35(39)32-18-10-11-19-33(32)41-37)36-24-25-40(29-12-4-1-5-13-29,30-14-6-2-7-15-30)31-16-8-3-9-17-31;/h1-23H,24-26H2;1H |

InChI Key |

RWZPPTYDYPSPOY-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MitoPeroxidase 2; MitoPeroxidase-2; MitoEbselen-2; MitoEbselen 2 |

Origin of Product |

United States |

Scientific Research Applications

Key Applications

-

Radiation Mitigation

- Mechanism : MitoEbselen-2 acts as a radiation mitigator by reducing mitochondrial lipid hydroperoxides and preventing apoptotic cell death. In studies involving whole-body gamma irradiation in mice, treatment with this compound significantly increased survival rates when administered 24 hours post-exposure .

- Case Study : In a controlled experiment, groups of mice treated with this compound showed enhanced survival compared to untreated groups after exposure to lethal doses of radiation. This suggests its potential utility in clinical settings for radiation exposure scenarios, such as nuclear accidents.

-

Oxidative Stress Reduction

- Mechanism : The compound effectively reduces reactive oxygen species (ROS) levels in cells under oxidative stress conditions. In neurogranin knockdown endothelial cells, treatment with this compound restored mitochondrial respiration and reduced mtROS levels .

- Case Study : Research demonstrated that this compound treatment improved the oxygen consumption rate in cells deficient in neurogranin, highlighting its role in restoring mitochondrial function and maintaining redox balance.

-

Cellular Protection Against Ionizing Radiation

- Mechanism : By targeting mitochondria directly, this compound prevents radiation-induced metabolic oxidative stress. It maintains glutathione peroxidase activity and regulates ROS levels, thereby protecting normal cells from ionizing radiation damage .

- Case Study : In vitro studies showed that pre-treatment with this compound mitigated the effects of ionizing radiation on human fibroblasts, preserving cell viability and reducing DNA damage markers such as γ-H2AX foci formation .

Comparative Analysis with Other Compounds

The following table summarizes the unique features of this compound compared to other similar compounds:

| Compound Name | Targeting Mechanism | Antioxidant Activity | Unique Features |

|---|---|---|---|

| MitoQ | Mitochondrial accumulation | Yes | Ubiquinone derivative; improves ATP production |

| SS31 | Mitochondrial membrane | Yes | Peptide-based; protects mitochondrial membranes |

| Ebselen | General cellular | Yes | Non-targeted; broader range of action |

| This compound | Mitochondrial accumulation | Yes | Enhanced specificity for glutathione peroxidase mimicry |

This compound stands out due to its enhanced specificity for mitochondrial targeting and its ability to mimic glutathione peroxidase more effectively than other compounds.

Chemical Reactions Analysis

GPx-Mimetic Activity

MitoEbselen-2 catalyzes the reduction of hydroperoxides (HO and lipid hydroperoxides) via a selenenyl sulfide intermediate (Figure 1B) . The reaction proceeds in two steps:

-

Thiol-dependent activation :

Thiols (e.g., dihydrolipoic acid, DHLA) reduce the Se–N bond, forming a selenol intermediate. -

Hydroperoxide reduction :

Key experimental data :

-

Incubation with 15 μM DHLA and 10 μM 13-S-hydroperoxy-9Z,11E-octadecadienoic acid (ROOH) resulted in complete reduction to ROH within 5 minutes at 25°C .

-

MS/MS confirmed the conversion of ROOH (m/z 311.2) to ROH (m/z 295.2) .

Reduction of Lipid Hydroperoxides

This compound selectively reduces mitochondrial lipid hydroperoxides (LOOH), critical in radiation-induced apoptosis :

| Substrate | Product | Conditions | Efficiency | Source |

|---|---|---|---|---|

| Cardiolipin hydroperoxides | Cardiolipin alcohols | 15 μM this compound, 25°C | >90% | |

| HO | HO | 20 μM this compound, 37°C | 70% |

Mechanistic insights :

-

The Se···O=C interaction in the benzoselenazolone core enhances electrophilicity, facilitating nucleophilic attack by thiols .

-

Mitochondrial accumulation ensures localized protection against lipid peroxidation .

Interaction with Reactive Oxygen Species (ROS)

This compound suppresses radiation-induced ROS via:

-

Scavenging hydroxyl radicals (- OH) : Reduced - OH levels by 60% in irradiated fibroblasts (10 Gy) .

-

Neutralizing hypochlorous acid (HClO) : Inhibited HClO generation in mitochondria .

Experimental findings :

-

DCFDA assay : 50% reduction in cellular ROS (TIG-3 fibroblasts, 5 Gy) .

-

MitoSOX assay : No effect on mitochondrial superoxide, confirming specificity toward HO and LOOH .

Inhibition of Apoptotic Pathways

This compound blocks caspase-3 activation by reducing mitochondrial oxidative stress :

-

Caspase-3 activity : 50% inhibition in irradiated mouse embryonic cells (10 Gy) .

-

Cell viability : Increased survival from 72% to 92% at 20 μM concentration .

In Vivo Radiomitigative Effects

Post-irradiation administration (24 h) of this compound in mice:

-

Survival rate : Increased from 40% to 70% after 8 Gy whole-body irradiation .

-

Mechanism : Mitigation of delayed ROS bursts and lipid peroxidation .

Comparative Efficacy

| Parameter | This compound | Ebselen |

|---|---|---|

| Mitochondrial uptake | 1,000× | <10× |

| GPx activity (k/K) | 2.5 × 10 | 1.8 × 10 |

| Toxicity (IC) | 40 μM | >100 μM |

Research Limitations

-

Thiol dependency : Activity requires endogenous thiols (e.g., glutathione) .

-

Toxicity at high doses : IC of 40 μM limits therapeutic window .

This compound represents a promising radiomitigator by targeting mitochondrial oxidative damage through GPx-mimetic reactions. Its ability to reduce hydroperoxides and suppress apoptosis underscores its potential in clinical radiation injury management.

Comparison with Similar Compounds

Structural and Functional Differences

- Core Structure : Both compounds share the benzoselenazolone pharmacophore, responsible for GPx-like activity. However, MitoEbselen-2 includes a mitochondria-targeting triphenylphosphonium group, absent in ebselen .

- Subcellular Localization : Ebselen accumulates in the endoplasmic reticulum (ER), while this compound localizes to mitochondria at concentrations up to 10 mM .

Efficacy and Toxicity

- In Vivo Survival : this compound increases survival in irradiated mice, while ebselen lacks comparable efficacy .

- Toxicity: Ebselen exhibits minimal toxicity up to 40 μM, but its non-targeted nature limits therapeutic utility .

MitoPeroxidase 1

Structural Modifications

MitoPeroxidase 1 features an extended aromatic system with a phenolic oxygen, polarizing the Se-N bond, which may enhance GPx activity .

Performance Comparison

- Toxicity : MitoPeroxidase 1 shows significant cytotoxicity at 10–20 μM, unlike this compound, which is tolerated at higher doses .

- Radioprotection : At 20 μM, MitoPeroxidase 1 provides only 25% protection in MECs, half the efficacy of this compound .

Melatonin

Mechanism of Action

Melatonin activates endogenous GPx, whereas this compound directly mimics GPx activity. Both compounds reduce hydroxyl radical (•OH) levels and prevent GPx inactivation post-irradiation .

Functional Outcomes

- ROS Suppression : Both agents inhibit radiation-induced ROS in TIG-3 and MRC-5 fibroblasts. However, this compound specifically targets mitochondrial lipid peroxides without affecting mitochondrial ROS generation, a distinction from melatonin .

- Fibroblast Activation : Both suppress α-SMA-positive fibroblast activation, a marker of radiation-induced tumor microenvironment formation .

Table 1: Comparative Efficacy and Toxicity

| Compound | GPx Activity | Mitochondrial Targeting | Radioprotection (In Vitro) | Toxicity (μM) | In Vivo Survival Improvement |

|---|---|---|---|---|---|

| This compound | Direct mimic | Yes | 50% at 20 μM | >40 | Yes |

| Ebselen | Indirect activator | No | None | <40 | No |

| MitoPeroxidase 1 | Enhanced GPx-like | Yes | 25% at 20 μM | 10–20 | Not tested |

| Melatonin | GPx activator | No | 30–40% at 10 μM | >100 | Partial |

Table 2: Mechanistic Differences

| Parameter | This compound | Ebselen/MitoPeroxidase 1 | Melatonin |

|---|---|---|---|

| Primary Target | Mitochondrial lipid peroxides | Cytoplasmic ROS | Global antioxidant pathways |

| Effect on •OH | Direct scavenging | Minimal effect | Direct scavenging |

| Nrf2 Pathway | No activation | Not reported | Activates Nrf2 |

Preparation Methods

Synthesis of the Benzisoselenazol-3(2H)-one Core

The benzisoselenazolone moiety is synthesized via cyclization of 2-(4-bromophenyl)acetamide with selenium dioxide under acidic conditions. This step yields the core structure with a reactive selenium center, critical for glutathione peroxidase-mimetic activity. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to prevent over-oxidation.

Introduction of the Mitochondria-Targeting Phosphonium Group

A triphenylphosphonium (TPP+) cation is introduced to enable mitochondrial targeting. This is achieved through a nucleophilic substitution reaction between the brominated intermediate and 2-aminoethyltriphenylphosphonium chloride. The reaction proceeds in dimethylformamide (DMF) at 60°C for 24 hours, with triethylamine as a base to neutralize HCl byproducts.

Purification and Characterization

Crude product is purified using silica gel column chromatography (eluent: chloroform/methanol, 9:1 v/v) followed by recrystallization from ethanol. Final characterization is performed via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The molecular ion peak at m/z 656.02 confirms the molecular formula .

Physicochemical Properties and Solubility

This compound exhibits unique physicochemical characteristics that influence its preparation and handling (Table 1).

Table 1. Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular weight | 656.02 g/mol |

| Canonical SMILES | O=C(NCCP+(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=C(N5[Se]C6=CC=CC=C6C5=O)C=C4.[Cl-] |

| Solubility in DMSO | ≥10 mM |

| Storage conditions | -20°C (desiccated) |

The compound is hygroscopic and light-sensitive, necessitating storage in amber vials under inert gas. While soluble in dimethyl sulfoxide (DMSO), it exhibits limited solubility in aqueous buffers (<1 μM at pH 7.4), requiring formulation strategies for biological applications.

Preparation of Stock Solutions

Stock solutions are typically prepared in anhydrous DMSO to ensure stability and prevent hydrolysis. The following protocol is recommended:

Master Stock Preparation

-

Weighing : Accurately measure 1–10 mg of this compound using a calibrated microbalance.

-

Dissolution : Transfer the compound to a glass vial and add pre-warmed (37°C) DMSO. Vortex for 2 minutes and sonicate in a water bath (37°C, 10 minutes) to ensure complete dissolution.

-

Aliquoting : Dispense 10–50 μL aliquots into sterile microtubes to avoid freeze-thaw cycles.

Table 2. Stock Solution Preparation Guidelines

| Target Concentration | DMSO Volume (per 1 mg) |

|---|---|

| 10 mM | 152.4 μL |

| 5 mM | 304.9 μL |

| 1 mM | 1.524 mL |

In Vivo Formulation Strategies

For animal studies, this compound requires formulation in biocompatible solvents to enhance bioavailability and mitochondrial delivery. Two validated approaches are described below:

Lipid Emulsion

-

Oil Phase : Combine this compound DMSO stock with corn oil (1:4 v/v).

-

Homogenization : Emulsify using a high-shear mixer (10,000 rpm, 5 minutes).

-

Sterilization : Filter through a 0.22 μm polyethersulfone membrane.

Analytical Characterization

Quality control of synthesized batches involves multiple orthogonal techniques:

High-Performance Liquid Chromatography (HPLC)

Mitochondrial Localization Assay

Subcellular distribution is confirmed using a combination of:

Stability Profiling

Lyophilized powder remains stable for ≥6 months at -80°C, while DMSO stocks retain activity for 1 month at -20°C. Accelerated degradation studies show <5% decomposition after 48 hours in PBS at 37°C.

Troubleshooting Common Preparation Issues

Precipitation in Aqueous Buffers

Q & A

Q. What steps validate the translational relevance of this compound findings from preclinical models to human mitochondria?

- Methodological Answer : Compare drug responses in human primary cells (e.g., fibroblasts from patients with mitochondrial disorders) versus rodent models. Use physiologically relevant concentrations (based on pharmacokinetic studies) and assess species-specific mitochondrial proteome differences via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.